molecular formula C14H13N3O3S B2426314 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile CAS No. 338774-42-8

6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile

Cat. No.: B2426314
CAS No.: 338774-42-8
M. Wt: 303.34
InChI Key: XQLDMIDQMAYVKX-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is an organic compound with the molecular formula C({14})H({13})N({3})O({3})S It is a derivative of nicotinonitrile, characterized by the presence of an amino group, a methoxy group, and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 2-methoxy-5-nitrobenzonitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is then sulfonylated with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Cyclization: The resulting intermediate undergoes cyclization to form the nicotinonitrile core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in dry ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 6-Hydroxy-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile.

    Reduction: 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinamide.

    Substitution: 6-(Substituted amino)-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methoxy-5-[(4-chlorophenyl)sulfonyl]nicotinonitrile
  • 6-Amino-2-methoxy-5-[(4-bromophenyl)sulfonyl]nicotinonitrile
  • 6-Amino-2-methoxy-5-[(4-fluorophenyl)sulfonyl]nicotinonitrile

Uniqueness

Compared to its analogs, 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is unique due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s physical properties, such as solubility and melting point, as well as its biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

6-amino-2-methoxy-5-(4-methylphenyl)sulfonylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-3-5-11(6-4-9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLDMIDQMAYVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C(=C2)C#N)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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